1,1-Dichloro-1-nitropropane

Description

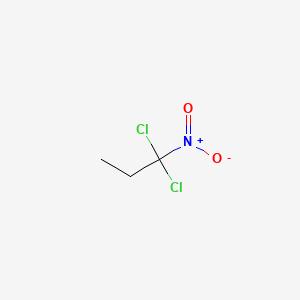

Structure

3D Structure

Properties

CAS No. |

595-44-8 |

|---|---|

Molecular Formula |

C3H5Cl2NO2 |

Molecular Weight |

157.98 g/mol |

IUPAC Name |

1,1-dichloro-1-nitropropane |

InChI |

InChI=1S/C3H5Cl2NO2/c1-2-3(4,5)6(7)8/h2H2,1H3 |

InChI Key |

DNYOTMDPSXBJRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC([N+](=O)[O-])(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,1-Dichloro-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,1-Dichloro-1-nitropropane. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of its physical and chemical properties, detailed structural information, and a plausible experimental protocol for its synthesis based on related compounds. Spectroscopic data interpretation, known reactivity, and toxicological information are also discussed. Due to the limited availability of data on specific biological signaling pathways, this guide presents a generalized experimental workflow for the characterization of such a synthetic compound and a diagram illustrating the chemical reactivity of the gem-dihalo-nitroalkane functional group.

Chemical Structure and Identification

This compound is a halogenated nitroalkane. The presence of two chlorine atoms and a nitro group on the same carbon atom (the geminal position) significantly influences its chemical reactivity and physical properties.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 594-72-9[1] |

| Molecular Formula | C₃H₅Cl₂NO₂[2] |

| SMILES | CCC(C(Cl)(Cl)--INVALID-LINK--[O-]) |

| InChI | InChI=1S/C3H5Cl2NO2/c1-2-3(4,5)6(7)8/h2H2,1H3[2] |

| InChIKey | DNYOTMDPSXBJRJ-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 157.98 g/mol | Calculated |

| Boiling Point | 125 °C | [1] |

| Density | 1.426 g/cm³ (at 20 °C) | [1] |

| Flash Point | 76 °C (open cup) | [3] |

| Vapor Pressure | 16 mmHg (at 25 °C) | [1] |

| Solubility in Water | Slightly soluble | [4] |

| Appearance | Colorless liquid | [3] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound by chlorination of 1-nitropropane.

Materials:

-

1-Nitropropane

-

Sodium Hydroxide (NaOH)

-

Chlorine (Cl₂) gas

-

Water (deionized)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Sodium Salt: In a round-bottom flask equipped with a stirrer and cooled in an ice bath, dissolve a specific molar equivalent of 1-nitropropane in water.

-

Slowly add an equimolar amount of a concentrated aqueous solution of sodium hydroxide while stirring vigorously. This will form the sodium salt of 1-nitropropane in situ.

-

Chlorination: Bubble chlorine gas through the aqueous solution of the sodium salt of 1-nitropropane at a controlled rate. The temperature of the reaction mixture should be maintained at a low temperature (e.g., 0-5 °C) using the ice bath.

-

The reaction progress can be monitored by the disappearance of the starting material, which may be observed by a color change or by analytical techniques such as TLC or GC analysis of aliquots.

-

Work-up: Once the reaction is complete, extract the product from the aqueous mixture using dichloromethane.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by fractional distillation under reduced pressure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas, which is toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methylene protons (-CH₂-) adjacent to the dichloronitromethyl group will be deshielded and appear as a quartet, while the terminal methyl protons (-CH₃) will appear as a triplet at a higher field.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms and the nitro group will be significantly downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching, typically around 1550 cm⁻¹ and 1370 cm⁻¹, respectively) and C-Cl bonds (typically in the fingerprint region, 600-800 cm⁻¹). The C-H stretching and bending vibrations of the ethyl group will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and the nitro group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the fragments containing chlorine atoms.

Reactivity and Potential Applications

gem-Dichloronitroalkanes are versatile intermediates in organic synthesis. The presence of the electron-withdrawing nitro group and the two chlorine atoms makes the α-carbon electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a route to α,α-dichloroamines.

-

Reactions with Bases: Strong bases can deprotonate the α-carbon of the corresponding monochloro-nitroalkane, leading to the formation of a nitronate anion, which can participate in various C-C bond-forming reactions. However, with this compound, elimination reactions or decomposition may be favored.

The industrial applications of this compound are not well-documented in the available literature, but related compounds have been used as fumigants and in organic synthesis.[3]

Toxicology and Safety

Halogenated nitroalkanes are generally considered to be toxic. Information on the specific toxicity of this compound is limited, but related compounds are known to be irritants to the skin, eyes, and respiratory tract. They may also have effects on the liver and kidneys upon prolonged exposure. Due to its chemical nature, it should be handled with care, using appropriate safety precautions as outlined in the synthesis protocol.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Experimental workflow for synthesis and characterization.

General Reactivity of gem-Dihalo-nitroalkanes

This diagram outlines the general reactivity of the gem-dihalo-nitroalkane functional group, highlighting its potential for synthetic transformations.

General reactivity of gem-dihalo-nitroalkanes.

Conclusion

This compound is a halogenated nitroalkane with potential applications in organic synthesis. This guide has summarized its key chemical and physical properties, provided a plausible synthetic route, and outlined its expected spectroscopic characteristics and general reactivity. Further research is needed to fully elucidate its biological activity and potential applications in drug development. The provided diagrams offer a framework for understanding the experimental characterization and chemical transformations of this class of compounds. Researchers and professionals working with this or similar molecules should adhere to strict safety protocols due to the potential toxicity of halogenated nitroalkanes.

References

Unveiling 1,1-Dichloro-1-nitropropane: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis, discovery, and physicochemical properties of 1,1-dichloro-1-nitropropane. The document provides a historical context for its discovery, detailed experimental protocols for its synthesis, and a summary of its known biological activities, offering valuable insights for its potential applications in research and drug development.

Discovery

The precise first synthesis and characterization of this compound is not definitively documented in readily available literature. However, the foundation for its discovery was laid by the pioneering work of Belgian chemist Louis Henry in the late 19th century. Henry's extensive research into the chemistry of nitroalkanes, including the famed Henry Reaction (nitroaldol reaction), paved the way for subsequent investigations into their halogenation. Early work on the chlorination of nitroparaffins, such as the chlorination of nitroethane, was an extension of this foundational research. While a specific "discovery" paper for this compound is elusive, its synthesis is a logical progression from the established chemistry of chlorinating 1-nitroalkanes.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic odor. Below is a summary of its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₃H₅Cl₂NO₂ |

| Molecular Weight | 158.00 g/mol |

| CAS Number | 594-72-9 |

| Boiling Point | 145-147 °C at 760 mmHg |

| Density | 1.332 g/cm³ at 20 °C |

| Solubility | Sparingly soluble in water |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, both deshielded by the adjacent electron-withdrawing dichloronitro group.

-

¹³C NMR: The spectrum would display three distinct signals for the three carbon atoms. The carbon bearing the two chlorine atoms and the nitro group would be significantly downfield.

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature. Fragmentation patterns would likely involve the loss of chlorine atoms, the nitro group, and cleavage of the propane chain.

Experimental Protocols for Synthesis

The primary route for the synthesis of this compound is the chlorination of 1-nitropropane. A common and effective method involves the use of a chlorinating agent such as sodium hypochlorite or calcium hypochlorite in a basic medium.

Synthesis via Chlorination of 1-Nitropropane

This protocol is based on established methods for the chlorination of nitroalkanes.

Materials:

-

1-Nitropropane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Calcium hypochlorite [Ca(OCl)₂] or Sodium hypochlorite (NaOCl) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Formation of the Nitronate Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1-nitropropane in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or potassium hydroxide with vigorous stirring while maintaining the temperature below 10 °C. This reaction forms the sodium or potassium salt of 1-nitropropane (the nitronate).

-

Chlorination: Prepare a solution or slurry of the chlorinating agent (e.g., calcium hypochlorite in water).

-

Slowly add the chlorinating agent to the stirred nitronate salt solution. The temperature should be carefully controlled and maintained between 0 and 10 °C throughout the addition. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the completion of the reaction.

-

Work-up: Acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of dilute hydrochloric acid. This step is to neutralize any excess base and decompose any remaining hypochlorite.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Safety Precautions:

-

The reaction should be carried out in a well-ventilated fume hood.

-

This compound is toxic and an irritant; appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.

-

The reaction is exothermic and requires careful temperature control to avoid side reactions and potential hazards.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound is not extensively studied. However, based on its chemical structure, some potential mechanisms of action and biological effects can be inferred, which are of interest to drug development professionals.

General Toxicity and Mechanism of Action: Halogenated hydrocarbons are a class of compounds known for their neurotoxic effects.[1][2] The mechanism of toxicity often involves interference with nerve impulse transmission.[1] Nitro compounds, on the other hand, can exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[3][4][5] The nitro group can act as both a pharmacophore and a toxicophore.[4] It is believed that the biological activity of nitro compounds is often mediated by their reduction within cells, leading to the formation of reactive intermediates such as nitroso and superoxide species that can cause cellular damage.[3]

Relevance to Drug Development: The combination of a nitro group and gem-dichloro functionalities in one molecule makes this compound an interesting candidate for further biological evaluation. The lipophilicity imparted by the chlorine atoms could facilitate its transport across cell membranes. Its potential to undergo intracellular reduction could lead to targeted cytotoxicity, a desirable characteristic in the development of antimicrobial or anticancer agents. However, significant research is required to elucidate any specific signaling pathways it may modulate and to assess its therapeutic potential versus its inherent toxicity.

Visualizations

Caption: Synthesis workflow for this compound.

References

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Louis Henry: The Henry reaction and other organic syntheses [redalyc.org]

Spectroscopic Profile of 1,1-Dichloro-1-nitropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,1-Dichloro-1-nitropropane. Due to the limited availability of experimentally-derived spectra for this specific compound in the public domain, this guide presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 3.0 | Triplet (t) | 2H | -CH₂- |

| ~1.2 - 1.5 | Triplet (t) | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~110 - 120 | C(Cl)₂(NO₂) |

| ~35 - 45 | -CH₂- |

| ~10 - 15 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2940 | Medium | C-H stretch (alkane) |

| 1580 - 1540 | Strong | Asymmetric NO₂ stretch |

| 1380 - 1350 | Strong | Symmetric NO₂ stretch |

| 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 155/157/159 | [M]⁺ (Molecular ion) |

| 120/122 | [M - Cl]⁺ |

| 109/111 | [M - NO₂]⁺ |

| 74 | [C₃H₅Cl]⁺ |

| 63/65 | [CH₂Cl]⁺ |

| 46 | [NO₂]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard analytical methods for similar halogenated nitroalkanes.

NMR Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 20-200.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation of this compound.

Physical properties of 1,1-Dichloro-1-nitropropane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 1,1-Dichloro-1-nitropropane, specifically its boiling point and density. The information herein is intended to support research and development activities where this compound is of interest.

Quantitative Physical Properties

The experimentally determined physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 125 °C | Not specified |

| Density | 1.426 g/cm³ | at 20 °C |

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and effective technique for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Sample of this compound

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the test tube containing the sample.

-

The test tube is securely attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube, ensuring the sample is level with the side arm of the tube.

-

The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring even heating of the sample.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned with distilled water, then acetone, and dried completely.

-

The mass of the empty, dry pycnometer (m₁) is accurately measured using the analytical balance.

-

The pycnometer is filled with distilled water and placed in a temperature-controlled water bath until it reaches the desired temperature (e.g., 20 °C). The volume is adjusted precisely to the calibration mark.

-

The exterior of the pycnometer is carefully dried, and its mass when filled with water (m₂) is determined.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound and brought to the same temperature (20 °C) in the water bath. The volume is adjusted to the calibration mark.

-

The exterior is dried, and the mass of the pycnometer filled with the sample (m₃) is measured.

-

The density of the sample (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the measurement temperature (e.g., 0.9982 g/cm³ at 20 °C).

Structure-Property Relationships

The physical properties of this compound are influenced by its molecular structure. The presence of electronegative chlorine atoms and the polar nitro group leads to significant dipole-dipole interactions between molecules, resulting in a higher boiling point compared to its parent alkane, propane. The relatively high molecular mass due to the chlorine and nitro groups contributes to its density being greater than that of water.

Caption: Relationship between molecular structure and physical properties.

Technical Guide: Physicochemical Properties of 1,1-Dichloro-1-nitroethane (CAS 594-72-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical data for 1,1-Dichloro-1-nitroethane, CAS number 594-72-9. The information is presented for easy reference and includes detailed experimental protocols for key properties and a diagram of its chemical synthesis pathway.

Chemical Identity and Overview

1,1-Dichloro-1-nitroethane is a colorless liquid organic compound with a pungent, unpleasant odor.[1][2] It belongs to the category of halo-nitroalkanes and is utilized in organic synthesis, particularly as an intermediate for fumigants and insecticides.[3][4] The presence of both chloro and nitro functional groups on the same carbon atom imparts distinct reactivity and physical properties to the molecule.[3]

Key Identifiers:

Physicochemical Data

The quantitative physicochemical properties of 1,1-Dichloro-1-nitroethane are summarized in the tables below. Data is compiled from various sources and presented with corresponding units and conditions where available.

Table 1: General and Physical Properties

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Weight | 143.95 g/mol | --- | [1] |

| Physical State | Colorless Liquid | Standard Conditions | [1][6] |

| Odor | Unpleasant, Pungent | --- | [1] |

| Density | 1.42 - 1.481 g/cm³ | Denser than water | [1][2][7] |

| Melting Point | -12.00 °C (261.15 K) | --- | [3] |

| Boiling Point | 124 °C (255 °F) | at 760 mmHg | [1][8] |

| Flash Point | 57.8 °C - 76 °C | Closed Cup / Open Cup | [1][8] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Conditions / Notes | Source(s) |

| Water Solubility | 0.25 - 0.3 g/100 mL | Slightly soluble | [2][6] |

| Solvent Compatibility | Soluble in polar organic solvents (e.g., ethanol, acetone) | Limited solubility in nonpolar solvents (e.g., hexane) | [3] |

| LogP (Octanol/Water) | 1.56 | Indicates moderate lipophilicity | [1] |

Table 3: Vapor Properties

| Property | Value | Conditions / Notes | Source(s) |

| Vapor Pressure | 15 - 16 mmHg | at 20 - 25 °C | [7][8] |

| Vapor Density | ~5.0 | Relative to Air (Air = 1) | [7] |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of a liquid compound like 1,1-Dichloro-1-nitroethane.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point with a small sample volume.[1]

Apparatus:

-

Thiele tube filled with mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or similar fastener

-

Heat source (e.g., Bunsen burner with a small flame)

Procedure:

-

Fill the small test tube to about half-full with 1,1-Dichloro-1-nitroethane.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[1][9]

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the rubber band is above the oil level to prevent softening.[10]

-

Gently heat the side arm of the Thiele tube with a back-and-forth motion. The shape of the tube promotes oil circulation, ensuring uniform heating.[3][10]

-

Observe the capillary tube. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[9][10]

-

Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. Record this temperature.[1][9]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.[11] This method is based on determining the mass of a known volume of the substance.

Apparatus:

-

Pycnometer (e.g., 25 mL or 50 mL) with stopper

-

Analytical balance (accurate to ±0.001 g)

-

Temperature-controlled water bath

-

Distilled water (for calibration)

-

1,1-Dichloro-1-nitroethane sample

Procedure:

-

Calibration:

-

Thoroughly clean and dry the empty pycnometer and its stopper.

-

Weigh the empty pycnometer on the analytical balance (Mass 1).

-

Fill the pycnometer completely with distilled water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a temperature-controlled water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (Mass 2).

-

Calculate the volume of the pycnometer using the known density of water at the specific temperature.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with 1,1-Dichloro-1-nitroethane.

-

Repeat the thermal equilibration, drying, and weighing steps as done with the water (Mass 3).

-

-

Calculation:

-

Mass of the liquid = Mass 3 - Mass 1.

-

Density of the liquid = (Mass of the liquid) / (Volume of the pycnometer).

-

Aqueous Solubility Determination

This qualitative and semi-quantitative procedure determines the solubility of the compound in water.

Apparatus:

-

Small, clean test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or shaker

Procedure:

-

Add a precise volume (e.g., 0.05 mL) or mass (e.g., 25 mg) of 1,1-Dichloro-1-nitroethane to a test tube.[12]

-

Add a small, measured portion (e.g., 0.25 mL) of distilled water to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.[12]

-

Allow the mixture to stand and observe. If the substance dissolves completely (forms a single, clear phase), it is considered soluble at that concentration.

-

If the substance does not dissolve, continue adding small, known portions of water, shaking after each addition, until the substance dissolves or a total volume of solvent (e.g., 3 mL) has been added.[12]

-

Solubility is reported based on the amount of substance that dissolves in a given volume of solvent (e.g., mg/mL or g/100 mL). The compound is classified as very soluble, soluble, slightly soluble, or insoluble.[12]

Vapor Pressure Measurement (Static Method)

The static method involves placing the degassed liquid sample in a sealed, evacuated container at a constant temperature and measuring the equilibrium pressure exerted by the vapor.[2][7]

Apparatus:

-

Equilibrium cell (sample container)

-

Vacuum pump

-

Pressure sensor (manometer)

-

Constant-temperature thermostat or water bath

-

System of valves for isolating the cell and vacuum

Procedure:

-

Place the liquid sample of 1,1-Dichloro-1-nitroethane into the equilibrium cell.

-

Degassing: Freeze the sample using liquid nitrogen and evacuate the headspace with the vacuum pump to remove any dissolved air or volatile impurities. Thaw the sample and repeat this freeze-pump-thaw cycle several times to ensure complete degassing.[7]

-

Immerse the sealed equilibrium cell in the constant-temperature bath set to the desired measurement temperature.

-

Allow sufficient time for the liquid and vapor phases to reach thermodynamic equilibrium. At equilibrium, the pressure inside the cell will stabilize.[2]

-

Measure the stable pressure using the manometer. This value is the vapor pressure of the substance at that specific temperature.

-

The procedure can be repeated at different temperatures to generate a vapor pressure curve.[2]

Synthesis Pathway

1,1-Dichloro-1-nitroethane is synthesized via the chlorination of the sodium salt of nitroethane.[4] The process involves the reaction of nitroethane with a base (sodium hydroxide) to form the sodium nitronate salt, which is then reacted with chlorine gas.

Caption: Synthesis of 1,1-Dichloro-1-nitroethane via chlorination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. consilab.de [consilab.de]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. 1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-Dichloro-1-nitroethane - Hazardous Agents | Haz-Map [haz-map.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. dl.astm.org [dl.astm.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Reactivity Profile of 1,1-Dichloro-1-nitropropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-1-nitropropane is a unique chemical entity characterized by the presence of a nitro group and two chlorine atoms attached to the same carbon. This arrangement of functional groups imparts a distinct reactivity profile, making it a subject of interest for synthetic chemists. This technical guide provides an in-depth analysis of the reactivity of this compound with a variety of common reagents, including nucleophiles, bases, reducing agents, and oxidizing agents. The information presented herein is a synthesis of available literature, with a focus on reaction mechanisms, potential products, and inferred reactivity based on analogous compounds.

Introduction

The geminal dichloro and nitro functionalities at the C1 position of the propane chain render this compound susceptible to a range of chemical transformations. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent carbon atom and the overall molecule. This guide will explore the key reaction pathways of this compound, providing a theoretical and practical framework for its utilization in organic synthesis.

Reactions with Nucleophiles and Bases

The primary modes of reaction for this compound with nucleophiles and bases are nucleophilic substitution and elimination. The specific pathway is highly dependent on the nature of the reagent and the reaction conditions.

Nucleophilic Substitution

While direct nucleophilic substitution of the chlorine atoms is possible, it is often accompanied by or preceded by other reactions. The high electron density at the carbon atom bearing two chlorine atoms and a nitro group can hinder a direct SN2 attack. However, under certain conditions, substitution may occur.

Elimination (Dehydrohalogenation)

A more prevalent reaction pathway in the presence of a base is the elimination of hydrogen chloride (HCl) to form 1-chloro-1-nitropropene. This reaction is facilitated by the acidity of the proton on the α-carbon (C2), which is enhanced by the electron-withdrawing nitro group.

General Reaction Scheme:

Caption: Elimination of HCl from this compound.

Experimental Protocol (General):

A solution of this compound in a suitable solvent (e.g., ethanol, THF) is treated with a base (e.g., sodium ethoxide, potassium tert-butoxide) at a controlled temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the product by distillation or chromatography.

Hydrolysis (Nef Reaction)

Under basic conditions followed by acidic workup, this compound is expected to undergo a reaction analogous to the Nef reaction. The initial deprotonation at the α-carbon would form a nitronate salt. Subsequent acidification would lead to the formation of a carbonyl compound. Given the presence of two chlorine atoms, the final product upon hydrolysis would likely be propionaldehyde after the intermediate gem-diol loses water.

Reaction Pathway:

Caption: Proposed Nef-type reaction pathway.

Reduction Reactions

The nitro group of this compound is susceptible to reduction by various reducing agents. The outcome of the reduction depends on the strength of the reducing agent and the reaction conditions.

Reduction of the Nitro Group

Strong reducing agents are capable of reducing the nitro group to an amino group.

Table 1: Reduction of the Nitro Group

| Reagent | Expected Product | Notes |

| Tin (Sn) / HCl | 1,1-Dichloropropan-1-amine | A classic method for nitro group reduction.[1][2] |

| Sodium Borohydride (NaBH₄) | Likely no reaction with the nitro group under standard conditions. | NaBH₄ is generally not strong enough to reduce nitro groups.[3] |

| Lithium Aluminum Hydride (LiAlH₄) | 1,1-Dichloropropan-1-amine | A powerful reducing agent for nitro groups. |

Experimental Protocol for Reduction with Sn/HCl (General):

This compound is added to a mixture of granulated tin and concentrated hydrochloric acid. The reaction mixture is heated under reflux. After the reaction is complete, the mixture is cooled and made alkaline with a strong base (e.g., NaOH) to precipitate tin salts and liberate the free amine. The product is then extracted with an organic solvent and purified.

Logical Flow of Reduction:

Caption: Reduction of the nitro group.

Oxidation Reactions

The carbon atom bearing the nitro group is already in a high oxidation state, making further oxidation challenging without cleaving carbon-carbon bonds. Information on the direct oxidation of this compound is scarce in the literature. It is plausible that strong oxidizing agents could lead to degradation of the molecule.

Cycloaddition Reactions of Derived Nitroalkenes

As mentioned, dehydrohalogenation of this compound can yield 1-chloro-1-nitropropene. This electron-deficient alkene is a potential candidate for various cycloaddition reactions, serving as a dienophile or a dipolarophile.

Potential [4+2] Cycloaddition (Diels-Alder Reaction):

Caption: Potential Diels-Alder reaction of 1-chloro-1-nitropropene.

Summary of Reactivity

The reactivity of this compound is dominated by the interplay between the gem-dichloro and nitro functionalities. Key transformations include:

-

Elimination: Dehydrochlorination to form 1-chloro-1-nitropropene is a likely and significant reaction pathway in the presence of bases.

-

Nef-type Reaction: Hydrolysis under basic conditions followed by acidic workup is expected to yield propionaldehyde.

-

Reduction: The nitro group can be selectively reduced to an amine using strong reducing agents like Sn/HCl or LiAlH₄.

Further research is required to fully elucidate the specific reaction conditions, yields, and mechanisms for many of the potential transformations of this compound. The information presented in this guide serves as a foundational understanding of its chemical behavior and a starting point for further investigation and application in organic synthesis.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1,1-Dichloro-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-nitropropane is a halogenated nitroalkane. Due to the presence of both nitro and chloro functional groups on the same carbon atom, this compound is expected to possess a significant degree of chemical reactivity and potential thermal instability. The nitro group is a well-known energetic functional group, and its combination with halogens can influence the molecule's decomposition pathway and overall hazard profile. A thorough understanding of the thermodynamic stability of this compound is therefore essential for its safe handling, storage, and use in any research or industrial setting.

This guide provides a summary of the known properties of this compound, outlines generalized experimental protocols for its thermal analysis, and presents a framework for assessing its decomposition hazards.

Physicochemical and Hazard Data

While specific thermodynamic data such as enthalpy of formation and Gibbs free energy of formation are not available in the literature, a summary of its known physical properties and qualitative hazard information is presented below.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅Cl₂NO₂ | PubChem |

| Molecular Weight | 158.0 g/mol | PubChem |

| Appearance | Colorless liquid | CAMEO Chemicals |

| Flash Point | 76 °C (open cup) | CAMEO Chemicals[1] |

Qualitative Hazard Assessment

Safety data sheets and chemical databases indicate that this compound is a hazardous substance with the following characteristics:

-

Flammability: It is a moderate fire hazard when exposed to heat or flame.[1] When heated, its vapors can form explosive mixtures with air.[1]

-

Reactivity: It is incompatible with oxidizers.[1]

-

Thermal Stability: The compound is expected to be sensitive to heat. While no specific decomposition temperature is reported, warnings about the potential for explosive decomposition upon heating are noted.[2] The presence of the nitro group suggests that it is an energetic material.

-

Toxicology: It is toxic by ingestion and inhalation, and strongly irritates the skin and eyes.[3][4]

Experimental Protocols for Thermodynamic Stability Assessment

The following sections describe generalized experimental protocols for determining the thermodynamic stability of a hazardous liquid like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These are standard techniques for characterizing the thermal properties of materials.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd) of this compound.

Methodology:

-

Sample Preparation: Due to the hazardous and potentially volatile nature of the compound, sample preparation must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A small sample size (typically 1-5 mg) should be used to minimize the risk of a violent decomposition. The liquid sample is hermetically sealed in a high-pressure stainless steel or gold-plated copper crucible to prevent evaporation and contain any pressure generated during decomposition.

-

Instrumentation: A high-pressure DSC instrument is required. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) prior to the experiment.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) over a temperature range that is expected to encompass the decomposition, for instance, from ambient temperature to 350 °C. Multiple heating rates are used to study the kinetics of the decomposition.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

-

Data Analysis: The DSC thermogram (a plot of heat flow versus temperature) is analyzed to determine:

-

Onset Temperature (Tonset): The temperature at which the decomposition begins, often determined by the intersection of the baseline with the tangent of the exothermic peak.

-

Peak Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total heat released during the decomposition, calculated by integrating the area of the exothermic peak.

-

Thermogravimetric Analysis (TGA)

TGA is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. It is used to characterize the decomposition and thermal stability of materials.

Objective: To determine the decomposition temperature range and to identify the number of decomposition steps of this compound.

Methodology:

-

Sample Preparation: Similar to DSC, a small sample size (typically 5-10 mg) is used in a well-ventilated fume hood with appropriate PPE. The sample is placed in an open or loosely covered ceramic or platinum crucible.

-

Instrumentation: A TGA instrument capable of operating over the desired temperature range. The instrument should be calibrated for mass and temperature.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where the decomposition is complete (e.g., 500 °C).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study the thermal decomposition, or in an oxidative atmosphere (e.g., air) to study its oxidative stability.

-

-

Data Analysis: The TGA curve (a plot of mass versus temperature) and its derivative (DTG curve, a plot of the rate of mass change versus temperature) are analyzed to determine:

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Stages: The number of distinct steps in the decomposition process, indicated by inflections in the TGA curve and peaks in the DTG curve.

-

Residual Mass: The amount of material remaining at the end of the experiment.

-

Visualizations

Experimental Workflow for Thermal Hazard Assessment

The following diagram illustrates a generalized workflow for assessing the thermal hazards of a chemical substance.

Caption: Generalized workflow for thermal hazard assessment.

Potential Decomposition Pathway

Given the lack of specific experimental data on the decomposition of this compound, a hypothetical decomposition pathway for a generic chlorinated nitroalkane is presented below. The initial step is likely the homolytic cleavage of the C-N bond, which is often the weakest bond in nitroalkanes.

Caption: A potential initial step in the thermal decomposition of a chlorinated nitroalkane.

Conclusion

This compound should be regarded as a potentially energetic material with significant thermal hazards. The presence of the dichloronitromethyl group suggests a complex decomposition chemistry that could lead to the formation of toxic and corrosive byproducts such as hydrogen chloride, nitrogen oxides, and potentially phosgene.

For any application involving this compound, a thorough experimental evaluation of its thermodynamic stability is imperative. The generalized protocols for DSC and TGA outlined in this guide provide a starting point for such an investigation. The results from these analyses would be critical for defining safe operating limits, developing appropriate engineering controls, and ensuring the overall safety of personnel and facilities. Given the potential for explosive decomposition, advanced testing methods such as adiabatic calorimetry may be warranted to fully characterize its thermal runaway behavior. Researchers and drug development professionals must exercise extreme caution and perform a comprehensive risk assessment before handling or utilizing this compound.

References

Unraveling the 3D Architecture: A Technical Guide to the Molecular Geometry and Conformation of 1,1-Dichloro-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-1-nitropropane is a halogenated nitroalkane of interest in various chemical and pharmaceutical contexts. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This technical guide provides a detailed analysis of the molecular geometry and conformational preferences of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established principles of stereochemistry, supported by descriptions of the key experimental techniques employed for such determinations.

Introduction

The spatial arrangement of atoms within a molecule, its geometry and conformational landscape, dictates a significant portion of its chemical and physical properties. For molecules such as this compound, which possesses a chiral center at the C1 carbon and rotational flexibility around its carbon-carbon single bonds, a comprehensive understanding of its structure is crucial. This document outlines the expected molecular geometry, explores the potential rotational isomers (conformers), and describes the state-of-the-art experimental methodologies used to elucidate such structural details.

Predicted Molecular Geometry

The molecular geometry of this compound is predicted based on the Valence Shell Electron Pair Repulsion (VSEPR) theory and by comparison with structurally related molecules. The central carbon of the propane chain (C1) is bonded to a nitro group (NO₂), two chlorine atoms (Cl), and an ethyl group (CH₂CH₃). This carbon is sp³ hybridized, resulting in a tetrahedral arrangement of its substituents.

Due to the lack of specific experimental data for this compound, the bond lengths and angles presented in Table 1 are typical values derived from studies of similar halogenated nitroalkanes and related organic compounds.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Lengths (Å) | ||||

| C1 | Cl | ~ 1.77 | ||

| C1 | N | ~ 1.54 | ||

| N | O | ~ 1.22 | ||

| C1 | C2 | ~ 1.53 | ||

| C2 | C3 | ~ 1.54 | ||

| C-H | ~ 1.09 | |||

| Bond Angles (°) | ||||

| Cl | C1 | Cl | ~ 111 | |

| Cl | C1 | N | ~ 108 | |

| Cl | C1 | C2 | ~ 110 | |

| N | C1 | C2 | ~ 109 | |

| O | N | O | ~ 125 | |

| C1 | C2 | C3 | ~ 112 |

Note: These values are estimations based on data from analogous molecules and should be confirmed by experimental or high-level computational studies.

Conformational Analysis

Rotation around the C1-C2 single bond of this compound leads to different spatial arrangements of the substituents, known as conformations. The relative stability of these conformations is primarily influenced by steric hindrance between the bulky substituents on the C1 and C2 carbons. The key rotational isomers can be visualized using Newman projections looking down the C1-C2 bond.

The primary conformations of interest are the staggered and eclipsed forms. Staggered conformations are generally more stable due to the minimization of steric repulsion between substituents on adjacent carbons.

Rotational Isomers around the C1-C2 Bond

The substituents on C1 are two chlorine atoms, a nitro group, and the C2-C3 ethyl group. The substituents on C2 are two hydrogen atoms and the C3 methyl group. Due to the presence of multiple bulky groups (Cl, NO₂, CH₃), the conformational landscape is complex. The most stable conformer is expected to be a staggered arrangement where the large nitro and chloro groups are positioned anti or gauche to the methyl group of the ethyl chain.

The logical relationship for the conformational analysis, highlighting the transition between a more stable staggered and a less stable eclipsed conformation, is depicted in the following diagram.

Caption: Conformational interchange in this compound.

Key Experimental Protocols

The determination of the precise molecular geometry and conformational preferences of molecules like this compound relies on sophisticated experimental techniques, primarily conducted in the gas phase to study the molecule in an isolated state.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the bond lengths, bond angles, and torsional angles of molecules in the vapor state.

Methodology:

-

Sample Introduction: A gaseous beam of the sample molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern.

-

Data Collection: The scattered electrons are detected on a photographic plate or a 2D detector, producing a pattern of concentric rings.

-

Structural Refinement: The radial distribution of scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's geometry to the experimental data, precise structural parameters can be extracted.

Microwave Spectroscopy

Microwave spectroscopy is highly sensitive to the rotational energy levels of a molecule and can provide very accurate information about its moments of inertia, from which the molecular geometry can be derived.

Methodology:

-

Sample Preparation: The sample is introduced into a waveguide as a low-pressure gas.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed.

-

Spectral Analysis: The absorption spectrum is recorded, consisting of a series of sharp lines.

-

Geometric Determination: The frequencies of these lines are used to calculate the rotational constants of the molecule, which are related to its moments of inertia. By analyzing the rotational constants of different isotopic species of the molecule, a complete and highly accurate molecular structure can be determined.

The logical workflow for determining molecular structure using these complementary techniques is illustrated below.

Caption: Workflow for determining molecular structure.

Conclusion

While direct experimental data on the molecular geometry and conformation of this compound is not currently available in the public domain, this guide provides a robust theoretical framework based on established chemical principles and data from analogous compounds. The predicted tetrahedral geometry at the C1 carbon and the discussion of rotational isomerism offer a solid foundation for understanding the molecule's three-dimensional structure. The detailed protocols for gas-phase electron diffraction and microwave spectroscopy outline the primary experimental avenues for the definitive characterization of this and similar molecules. Such structural insights are indispensable for the rational design of new chemical entities and for understanding their interactions in biological systems.

Solubility characteristics of 1,1-Dichloro-1-nitropropane in organic solvents

An In-Depth Technical Guide on the Solubility Characteristics of 1,1-Dichloro-1-nitropropane in Organic Solvents

Introduction

This compound is a halogenated nitroalkane with the chemical formula C₃H₅Cl₂NO₂. An understanding of its solubility in various organic solvents is fundamental for its application in chemical synthesis, purification processes, and formulation development within the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the available solubility data for this compound, alongside detailed experimental protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₃H₅Cl₂NO₂ |

| Molecular Weight | 158.00 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 124 °C[1] |

| Density | 1.426 g/cm³ (at 20 °C)[1] |

| Water Solubility | 3 g/L[1] |

Solubility Characteristics

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in readily available scientific literature. The table below summarizes the known quantitative solubility value in water.

| Solvent | Temperature | Solubility |

| Water | 20 °C | 3 g/L[1] |

Qualitative Solubility in Organic Solvents

Based on the general principle of "like dissolves like," and qualitative data for structurally similar compounds like 1-chloro-1-nitropropane, this compound is expected to be soluble in polar organic solvents.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

It is important to note that for precise applications, experimental determination of solubility in these solvents is highly recommended.

Experimental Protocols for Solubility Determination

For researchers and scientists requiring precise solubility data, the following experimental methodologies are recommended.

Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

4.1.1. Materials and Apparatus

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker bath with precise temperature control (± 0.1 °C)

-

Sealed vials (e.g., amber glass vials with PTFE-lined caps)

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

4.1.2. Procedure

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

The vials are placed in the thermostatic shaker bath and agitated at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.

-

After the equilibration period, the agitation is stopped, and the vials are allowed to stand in the thermostatic bath for at least 4 hours to allow for the sedimentation of the undissolved solid.

-

A sample of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter into a pre-weighed container.

-

The collected filtrate is then accurately weighed and subsequently diluted with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

The concentration of this compound in the diluted solution is determined using the calibrated analytical method.

-

The solubility is then calculated, taking into account the dilution factor, and is typically expressed in units of g/100 mL or moles per liter.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: A typical experimental workflow for solubility determination.

Logical Relationship of Factors Influencing Solubility

The solubility of a compound is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

Caption: Key factors influencing the solubility of a compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1-Dichloro-1-nitropropane in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-nitropropane is a versatile building block in organic synthesis, primarily utilized as a precursor for the formation of highly functionalized heterocyclic compounds. Its chemical structure, featuring two chlorine atoms and a nitro group on the same carbon, allows for a range of transformations, most notably the formation of a reactive nitroalkene intermediate. This intermediate can then participate in various cycloaddition reactions, providing a pathway to complex molecular architectures relevant to medicinal chemistry and drug development.

These application notes provide a detailed protocol for a two-step synthesis commencing with this compound. The process involves an initial dehydrochlorination to generate 1,1-dichloro-1-nitroprop-1-ene, followed by a [3+2] cycloaddition reaction with a nitrone to yield a substituted isoxazolidine. Isoxazolidine scaffolds are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules.

Core Reaction Pathway

The fundamental synthetic strategy involves two key transformations:

-

Dehydrochlorination: The elimination of hydrogen chloride from this compound using a base to form the corresponding nitroalkene, 1,1-dichloro-1-nitroprop-1-ene. This reaction proceeds via an E2 mechanism.

-

[3+2] Cycloaddition: The reaction of the in-situ generated 1,1-dichloro-1-nitroprop-1-ene with a 1,3-dipole, such as a nitrone, to construct a five-membered heterocyclic ring. This concerted pericyclic reaction leads to the formation of a 4-nitroisoxazolidine derivative.

Experimental Protocols

Step 1: Synthesis of 1,1-Dichloro-1-nitroprop-1-ene via Dehydrochlorination

This procedure details the elimination of HCl from this compound to yield the reactive alkene intermediate.

Materials:

-

This compound

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,1-dichloro-1-nitroprop-1-ene. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of 3-Aryl-5-(dichloronitromethyl)isoxazolidine via [3+2] Cycloaddition

This protocol describes the reaction of the generated 1,1-dichloro-1-nitroprop-1-ene with a representative nitrone, C,N-diphenylnitrone.

Materials:

-

Crude 1,1-dichloro-1-nitroprop-1-ene (from Step 1)

-

C,N-Diphenylnitrone

-

Benzene or Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve the crude 1,1-dichloro-1-nitroprop-1-ene (1.0 eq) in benzene or toluene in a round-bottom flask.

-

Add C,N-diphenylnitrone (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80 °C for benzene or 110 °C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-aryl-5-(dichloronitromethyl)isoxazolidine.

Data Presentation

Table 1: Quantitative Data for the Dehydrochlorination of this compound

| Parameter | Value |

| Starting Material | This compound |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% (crude) |

Table 2: Quantitative Data for the [3+2] Cycloaddition Reaction

| Parameter | Value |

| Nitroalkene | 1,1-Dichloro-1-nitroprop-1-ene |

| Dipole | C,N-Diphenylnitrone |

| Solvent | Benzene or Toluene |

| Temperature | Reflux (80-110 °C) |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 85% (after purification) |

Visualizations

Logical Workflow of the Two-Step Synthesis

Caption: Logical flow of the two-step synthesis.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanism overview.

The Synthetic Utility of 1,1-Dichloro-1-nitropropane in Heterocyclic Chemistry: An Application Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dichloro-1-nitropropane is a functionalized nitroalkane with potential as a building block in organic synthesis. The presence of two chlorine atoms on the carbon bearing the nitro group suggests a rich and varied reactivity, particularly towards nucleophiles. This gem-dichloro-nitro functionality can act as a latent carbonyl or be involved in cycloaddition and cyclocondensation reactions, making it an intriguing precursor for the synthesis of diverse heterocyclic compounds. This document aims to provide a detailed overview of the applications of this compound in the synthesis of various heterocyclic scaffolds, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Application in the Synthesis of Nitrogen-Containing Heterocycles

The electrophilic nature of the carbon atom attached to the two chlorine atoms and the nitro group makes this compound a prime candidate for reactions with binucleophiles to form heterocyclic rings. Reactions with reagents containing two nucleophilic centers, such as hydrazines, hydroxylamine, ureas, and diamines, are expected to yield a variety of five- and six-membered heterocycles.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives can serve as a direct route to substituted pyrazoles. The proposed reaction pathway involves an initial nucleophilic attack by one of the hydrazine nitrogens, followed by an intramolecular cyclization and elimination of hydrogen chloride and nitrous acid to afford the aromatic pyrazole ring.

Experimental Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of pyrazoles from this compound.

Table 1: Synthesis of 3-Ethyl-5-substituted Pyrazoles

| Entry | Hydrazine Derivative | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylhydrazine | Triethylamine | Ethanol | 80 | 6 | 3-Ethyl-1-phenyl-1H-pyrazole | Data not available |

| 2 | Hydrazine hydrate | Sodium Acetate | Acetic Acid | 100 | 8 | 3-Ethyl-1H-pyrazole | Data not available |

Protocol 1: General Procedure for the Synthesis of 3-Ethyl-1-phenyl-1H-pyrazole

-

To a solution of this compound (1.0 eq) in absolute ethanol, add triethylamine (2.2 eq).

-

To this mixture, add phenylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux at 80°C and monitor the reaction progress by TLC.

-

After completion (typically 6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Synthesis of Isoxazole Derivatives

Similarly, the reaction with hydroxylamine hydrochloride is anticipated to produce isoxazoles. The initial formation of an oxime-like intermediate, followed by cyclization and elimination, would lead to the 3-ethyl-isoxazole core.

Logical Relationship in Isoxazole Formation

Caption: Proposed reaction pathway for isoxazole synthesis.

Table 2: Synthesis of 3-Ethylisoxazole

| Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Hydroxylamine HCl | Potassium Carbonate | Methanol | 65 | 12 | 3-Ethylisoxazole | Data not available |

Protocol 2: Synthesis of 3-Ethylisoxazole

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq) in methanol.

-

Add this compound (1.0 eq) to the suspension.

-

Reflux the mixture at 65°C for 12 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.

-

Purify by distillation or column chromatography to obtain pure 3-ethylisoxazole.

Concluding Remarks for Researchers

The protocols and data presented herein are based on established principles of heterocyclic synthesis and the known reactivity of related gem-dihalogenated and nitro-substituted compounds. The lack of specific literature examples for the use of this compound in these reactions highlights a significant opportunity for new research. Scientists in academia and industry are encouraged to explore these and other cyclocondensation reactions of this versatile precursor. The development of novel synthetic routes to heterocycles is a cornerstone of medicinal chemistry and drug development, and this compound represents a readily accessible, yet underexplored, starting material for such endeavors. Further investigation into its reactivity with a broader range of binucleophiles is warranted and could lead to the discovery of new and efficient syntheses of valuable heterocyclic compounds.

Standard Operating Procedures for Safe Handling of 1,1-Dichloro-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 1,1-Dichloro-1-nitropropane in a laboratory setting. It is imperative that all personnel handling this chemical are thoroughly familiar with these procedures and have received appropriate safety training.

Hazard Identification and Risk Assessment

This compound is a colorless liquid with an unpleasant odor. It is classified as a combustible liquid and is harmful if swallowed or inhaled. It can cause severe irritation to the skin, eyes, and respiratory tract.[1][2] Animal studies have indicated the potential for liver, kidney, and heart damage upon exposure.[1][2]

Hazard Pictograms:

-

Acute Toxicity (Oral, Inhalation): Harmful if swallowed or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

A thorough risk assessment must be conducted before any new experiment involving this compound. This assessment should identify potential hazards, evaluate the risks of exposure, and determine the necessary control measures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Note the absence of specific OSHA, NIOSH, and ACGIH exposure limits for this compound. Therefore, the more conservative limits for structurally similar compounds are provided as a reference for risk assessment and control planning.

| Property | Value | Reference Compound |

| OSHA PEL (TWA) | 20 ppm | 1-Chloro-1-nitropropane[2][3] |

| NIOSH REL (TWA) | 2 ppm | 1-Chloro-1-nitropropane[3] |

| ACGIH TLV (TWA) | 2 ppm | 1-Chloro-1-nitropropane[3] |

| Vapor Pressure | 16 mmHg at 25°C | This compound |

| Solubility in Water | 3 g/L | This compound |

| Flash Point | 168 °F (76 °C) | This compound |

Experimental Protocols: Safe Handling Procedures

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE assessment should be conducted for each specific task. The following are minimum requirements:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. Discard and replace gloves immediately if they become contaminated.

-

Lab Coat: A flame-resistant lab coat must be worn and buttoned completely.

-

Apron: A chemically resistant apron should be worn over the lab coat for tasks with a higher risk of splashing.

-

Footwear: Closed-toe shoes are required.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is required. Respirator use must be in accordance with a written respiratory protection program, including fit testing and training.[1]

Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.